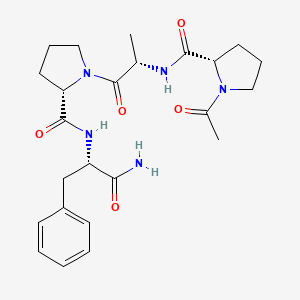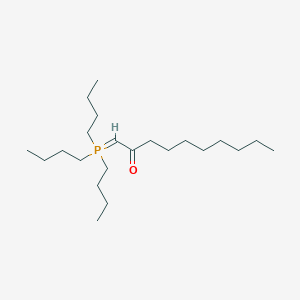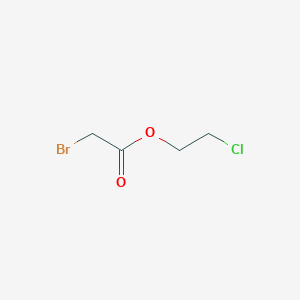
2-Chloroethyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl bromoacetate is an organic compound with the molecular formula C4H6BrClO2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both chloro and bromo functional groups, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloroethyl bromoacetate can be synthesized through the reaction of ethylene glycol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: On an industrial scale, this compound is produced by the bromination of ethyl chloroacetate. This process involves the addition of bromine to ethyl chloroacetate in the presence of a catalyst, followed by purification steps to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroethyl bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-chloroethanol and bromoacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azidoethyl acetate, thiocyanatoethyl acetate, and methoxyethyl acetate.
Elimination Reactions: The major product is vinyl acetate.
Hydrolysis: The products are 2-chloroethanol and bromoacetic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl bromoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as the alkylation of DNA and proteins, which is useful in studying biological processes and developing therapeutic agents.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl bromoacetate involves its reactivity towards nucleophiles. The compound can alkylate nucleophilic sites on biomolecules, such as the nitrogen atoms in DNA bases or the thiol groups in proteins. This alkylation can lead to the formation of covalent bonds, resulting in the modification or inhibition of biological functions. The molecular targets include DNA, RNA, and various enzymes, which can affect cellular processes and lead to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl bromoacetate: Similar in structure but lacks the chloro group, making it less reactive in certain nucleophilic substitution reactions.
2-Chloroethyl acetate: Lacks the bromo group, which reduces its reactivity in elimination and substitution reactions.
Bromoacetyl bromide: Contains two bromo groups, making it more reactive but less selective in its reactions.
Uniqueness: 2-Chloroethyl bromoacetate is unique due to the presence of both chloro and bromo functional groups, which provide a balance of reactivity and selectivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
59956-76-2 |
|---|---|
Molekularformel |
C4H6BrClO2 |
Molekulargewicht |
201.44 g/mol |
IUPAC-Name |
2-chloroethyl 2-bromoacetate |
InChI |
InChI=1S/C4H6BrClO2/c5-3-4(7)8-2-1-6/h1-3H2 |
InChI-Schlüssel |
IMMQJXHXLNAUBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


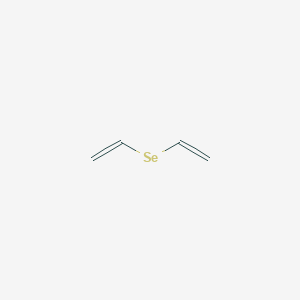
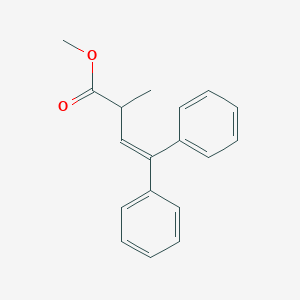
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
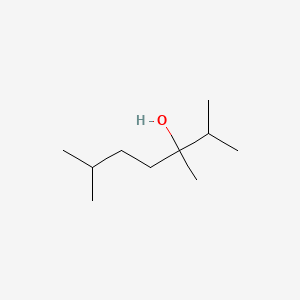
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)

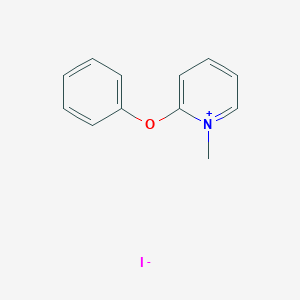
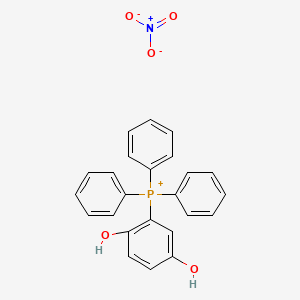

![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)
